Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride
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Overview
Description
Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is a derivative of amino acids and features a bromophenyl group, making it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of (S)-2-amino-2-(4-bromophenyl)propanoic acid with methanol in the presence of hydrochloric acid to form the ester hydrochloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride involves its interaction with specific molecular targets. The bromophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl(S)-2-amino-2-(4-chlorophenyl)propanoatehydrochloride
- Methyl(S)-2-amino-2-(4-fluorophenyl)propanoatehydrochloride
- Methyl(S)-2-amino-2-(4-iodophenyl)propanoatehydrochloride
Uniqueness
Methyl(S)-2-amino-2-(4-bromophenyl)propanoatehydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in synthetic chemistry and drug development .
Properties
Molecular Formula |
C10H13BrClNO2 |
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Molecular Weight |
294.57 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(4-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7;/h3-6H,12H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
RBVXDWUPDCKYJP-PPHPATTJSA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl |
Origin of Product |
United States |
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